Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate , derived from its fused bicyclic framework. The spiro junction connects the indoline moiety at position 3 to the piperidine ring at position 4', while substituents include:
- A chlorine atom at position 6 of the indoline aromatic system
- A benzyloxycarbonyl group (-COOCH2C6H5) at position 1' of the piperidine ring
The molecular formula is C20H21ClN2O2 , calculated as follows:
- Indoline core : C8H6ClN (6-chloroindoline)
- Piperidine ring : C5H10N
- Benzyl carboxylate group : C7H5O2
- Spiro junction : Shares one carbon atom between rings
Table 1: Molecular Formula Breakdown
| Component | Formula | Contribution to Molecular Formula |
|---|---|---|
| Indoline | C8H6ClN | +1 Cl, -2 H (aromatic system) |
| Piperidine | C5H10N | +1 N |
| Benzyl carboxylate | C7H5O2 | +2 O |
| Total | C20H21ClN2O2 | Molecular weight: 356.85 g/mol |
The chlorine atom’s position at C6 distinguishes this compound from its 5-chloro analog (CAS 3742-91-4), altering electronic distribution and steric interactions.
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
NLGZJNKOOHCSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Multi-Step Synthesis Approach
The synthesis typically proceeds via:
Step 1: Construction of the Indoline Core with Chlorine Substitution
Introduction of the chlorine atom at the 6-position of the indoline ring is achieved through selective halogenation or by using appropriately substituted starting materials such as 6-chloroindole derivatives.Step 2: Formation of the Spirocyclic Framework
The spiro linkage between the indoline and piperidine rings is formed via cyclization reactions. A common method involves cycloisomerization of tryptamine-ynamide precursors catalyzed by silver(I) complexes with triphenylphosphine ligands. This step is crucial for establishing the spiro center with the correct stereochemistry.Step 3: Introduction of the Benzyl Carboxylate Group
The carboxylate benzyl ester is introduced typically by esterification or carbamate formation on the piperidine nitrogen, often using benzyl chloroformate or benzyl bromide under basic conditions.
Catalysts and Reaction Conditions
- Catalysts: Silver(I)/triphenylphosphine complexes are frequently employed to promote cycloisomerization efficiently.
- Solvents: Common solvents include dichloromethane, acetonitrile, or tetrahydrofuran, chosen for their ability to dissolve reactants and stabilize intermediates.
- Temperature: Reactions are generally conducted at mild to moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
- Reaction Time: Varies from several hours to overnight depending on scale and conditions.
Detailed Reaction Analysis and Mechanistic Insights
| Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halogenation of Indoline | N-chlorosuccinimide (NCS) or 6-chloroindole | Selective chlorination at 6-position; regioselectivity critical |
| Cycloisomerization | Silver(I) salt + triphenylphosphine, solvent | Formation of spirocyclic indoline-piperidine core; stereoselective spiro center formation |
| Benzyl Ester Formation | Benzyl chloroformate or benzyl bromide, base | Introduction of benzyl carboxylate protecting group on piperidine nitrogen |
| Purification | Column chromatography, recrystallization | Achieves >98% purity suitable for research and industrial use |
Industrial Scale-Up Considerations
- Optimization of Reaction Parameters: Temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity.
- Continuous Flow Synthesis: Emerging methods utilize continuous flow reactors to improve reproducibility and scalability.
- Purification Techniques: Industrial processes employ crystallization and advanced chromatographic methods to ensure batch-to-batch consistency.
Comparative Notes on Related Compounds
- Similar spiro[indoline-piperidine] compounds with different halogen substitutions (e.g., 5-chloro, 5-fluoro) have been synthesized using analogous methods, indicating the robustness of the cycloisomerization and benzylation steps.
- The presence of chlorine at the 6-position influences both the chemical reactivity and biological activity, necessitating precise control during synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 6-chloroindole derivatives, tryptamine-ynamide precursors |
| Key Reaction Types | Halogenation, cycloisomerization, benzyl ester formation |
| Catalysts | Silver(I)/triphenylphosphine complexes |
| Solvents | Dichloromethane, acetonitrile, tetrahydrofuran |
| Temperature Range | Room temperature to 60°C |
| Purification Methods | Chromatography, recrystallization |
| Typical Purity Achieved | >98% (GC analysis) |
| Scale-Up Techniques | Optimization of reaction conditions, continuous flow synthesis |
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in the Indoline Ring
Variations in the Piperidine Substituent
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